2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(E)-{3-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide
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Overview
Description
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-{3-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfanyl group, and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-{3-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with an appropriate hydrazide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-{3-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-{3-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-{3-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]acetohydrazide
- 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide
Uniqueness
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-{3-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide is unique due to its combination of functional groups and structural features.
Properties
Molecular Formula |
C22H21N5O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-[3-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H21N5O4S/c1-15-10-16(2)25-22(24-15)32-14-21(28)26-23-12-18-4-3-5-20(11-18)31-13-17-6-8-19(9-7-17)27(29)30/h3-12H,13-14H2,1-2H3,(H,26,28)/b23-12+ |
InChI Key |
CJCWBJHXFWIRQR-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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